molecular formula C16H16ClN5S B12940753 Hydrazinecarbothioamide, 2-(2-(1H-benzimidazol-2-yl)ethyl)-N-(2-chlorophenyl)- CAS No. 78772-46-0

Hydrazinecarbothioamide, 2-(2-(1H-benzimidazol-2-yl)ethyl)-N-(2-chlorophenyl)-

Cat. No.: B12940753
CAS No.: 78772-46-0
M. Wt: 345.9 g/mol
InChI Key: USYCZTOVTXPBEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrazinecarbothioamide, 2-(2-(1H-benzimidazol-2-yl)ethyl)-N-(2-chlorophenyl)- is a complex organic compound that features a benzimidazole moiety, a hydrazinecarbothioamide group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarbothioamide, 2-(2-(1H-benzimidazol-2-yl)ethyl)-N-(2-chlorophenyl)- typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Introduction of the ethyl linker: This step might involve alkylation reactions using ethyl halides.

    Attachment of the hydrazinecarbothioamide group: This can be done by reacting hydrazine derivatives with isothiocyanates.

    Incorporation of the chlorophenyl group: This step might involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbothioamide, 2-(2-(1H-benzimidazol-2-yl)ethyl)-N-(2-chlorophenyl)- can undergo various chemical reactions, including:

    Oxidation: This might involve the conversion of the hydrazine group to other functional groups.

    Reduction: Reduction reactions could target the benzimidazole or chlorophenyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups to the chlorophenyl ring.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Possible applications in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of Hydrazinecarbothioamide, 2-(2-(1H-benzimidazol-2-yl)ethyl)-N-(2-chlorophenyl)- would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their biological activities, including antimicrobial and anticancer properties.

    Hydrazine derivatives: Often studied for their potential as therapeutic agents.

    Chlorophenyl compounds: Commonly found in pharmaceuticals and agrochemicals.

Uniqueness

Hydrazinecarbothioamide, 2-(2-(1H-benzimidazol-2-yl)ethyl)-N-(2-chlorophenyl)- is unique due to its specific combination of functional groups, which might confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

78772-46-0

Molecular Formula

C16H16ClN5S

Molecular Weight

345.9 g/mol

IUPAC Name

1-[2-(1H-benzimidazol-2-yl)ethylamino]-3-(2-chlorophenyl)thiourea

InChI

InChI=1S/C16H16ClN5S/c17-11-5-1-2-6-12(11)21-16(23)22-18-10-9-15-19-13-7-3-4-8-14(13)20-15/h1-8,18H,9-10H2,(H,19,20)(H2,21,22,23)

InChI Key

USYCZTOVTXPBEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNNC(=S)NC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.